molecular formula C13H10ClNO3 B14653079 [6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid CAS No. 51362-28-8

[6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid

Cat. No.: B14653079
CAS No.: 51362-28-8
M. Wt: 263.67 g/mol
InChI Key: WFBFEHZRZNIZHW-UHFFFAOYSA-N
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Description

[6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid typically involves the reaction of 6-chloronicotinic acid with 4-chlorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to further reactions to introduce the acetic acid moiety, often through esterification followed by hydrolysis.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid can undergo oxidation reactions, particularly at the acetic acid moiety, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the pyridine ring or the chlorophenoxy group, resulting in the formation of various reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

Chemistry: In chemistry, [6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid is used as a building block for the synthesis of more complex molecules

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a useful tool in biochemical assays.

Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, the compound is used in the production of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of [6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

    [6-(4-Bromophenoxy)pyridin-3-yl]acetic acid: Similar structure but with a bromine atom instead of chlorine.

    [6-(4-Methylphenoxy)pyridin-3-yl]acetic acid: Contains a methyl group instead of chlorine.

    [6-(4-Nitrophenoxy)pyridin-3-yl]acetic acid: Features a nitro group in place of chlorine.

Uniqueness: The presence of the chlorophenoxy group in [6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid imparts unique chemical properties, such as increased reactivity and specific binding affinity to certain biological targets. This makes it distinct from its analogs and valuable for specific applications in research and industry.

Properties

CAS No.

51362-28-8

Molecular Formula

C13H10ClNO3

Molecular Weight

263.67 g/mol

IUPAC Name

2-[6-(4-chlorophenoxy)pyridin-3-yl]acetic acid

InChI

InChI=1S/C13H10ClNO3/c14-10-2-4-11(5-3-10)18-12-6-1-9(8-15-12)7-13(16)17/h1-6,8H,7H2,(H,16,17)

InChI Key

WFBFEHZRZNIZHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)CC(=O)O)Cl

Origin of Product

United States

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